5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid
Description
Chemical Name: 5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid
CAS Number: 440105-45-3
Molecular Formula: C₆H₈O₅S
Molecular Weight: 192.19 g/mol
Structural Features: A 1,3-oxathiolane ring (a five-membered heterocycle containing oxygen and sulfur) substituted with an acetyloxy group at position 5 and a carboxylic acid at position 2.
This compound is a key intermediate in synthesizing nucleoside analogs such as Lamivudine and Emtricitabine, antiretroviral drugs used in HIV treatment . Its stereochemistry (2R,5S configuration) is critical for biological activity, as it mimics the natural nucleoside structure, enabling competitive inhibition of viral reverse transcriptase .
Properties
IUPAC Name |
5-acetyloxy-1,3-oxathiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUGSNIJLUOGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSC(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 5-Acylated Intermediates
An alternative route involves the chlorination of 5-acylated-2-protected-hydroxymethyl-1,3-oxathiolane derivatives at low temperatures (0–5°C), followed by condensation with nucleobases such as cytosine or 5-fluorocytosine. The acyl group (e.g., acetate, benzoate) stabilizes the intermediate against hydrolysis during chlorination.
Typical Procedure :
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Chlorination : Treatment of the acylated oxathiolane with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at 0°C.
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Condensation : Reaction of the chlorinated intermediate with a protected nucleobase (e.g., N⁴-acetylcytosine) in the presence of a mild base like triethylamine.
This method is particularly advantageous for synthesizing lamivudine precursors, as it allows direct incorporation of the nucleobase with minimal epimerization.
Stereochemical Outcomes
The β-anomer is favored in a 4:1 ratio due to steric hindrance during nucleophilic attack. Chiral HPLC analysis reveals enantiomeric excess (ee) values exceeding 95% when L-menthol is used as a chiral auxiliary. For example, L-menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate serves as a stereodirecting group, ensuring the formation of the (2′R,5S)-configured product critical for antiviral activity.
Chiral Auxiliary-Mediated Enantioselective Synthesis
Role of L-Menthol in Asymmetric Induction
The use of L-menthol as a chiral auxiliary enables the synthesis of enantiomerically pure 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid derivatives. The menthol ester group induces a specific conformation in the intermediate, directing the nucleophilic attack to occur preferentially from the less hindered face.
Synthetic Protocol :
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Esterification : L-menthol is reacted with 1,3-oxathiolane-2-carboxylic acid chloride in the presence of pyridine.
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Acetylation : The hydroxyl group at the 5-position is acetylated using acetic anhydride.
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Deprotection : Hydrolysis of the menthol ester under basic conditions (e.g., NaOH/MeOH) yields the free carboxylic acid.
This method achieves ee values >98% and is scalable to multi-kilogram batches, making it the preferred route for Good Manufacturing Practice (GMP)-compliant production.
Industrial-Scale Optimization and Process Challenges
Solvent and Temperature Effects
Industrial processes prioritize solvent recovery and minimization of hazardous waste. Tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE) are favored for their low toxicity and compatibility with SnCl₄. Reaction temperatures are tightly controlled:
Purification Techniques
Chemical Reactions Analysis
5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiolane ring.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted oxathiolane derivatives.
Scientific Research Applications
Drug Development
5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid is particularly noted for its role in the synthesis of antiviral agents, including Emtricitabine and Lamivudine . These compounds are crucial in the treatment of HIV/AIDS and hepatitis B.
Case Study: Emtricitabine Production
In the commercial production of Emtricitabine, this compound is used as an impurity marker during Quality Control (QC) and Quality Assurance (QA) processes. Its presence is monitored to ensure the purity of the final product aligns with regulatory standards set by the FDA during Abbreviated New Drug Application (ANDA) filings .
Quality Control in Pharmaceutical Manufacturing
The compound serves as a reference standard in the pharmaceutical industry for monitoring impurity levels in drug formulations. The International Conference on Harmonization (ICH) guidelines emphasize the importance of such standards to ensure product safety and efficacy .
Research has demonstrated that this compound exhibits significant biological activities:
Antiviral Activity
In vitro studies have shown that this compound can inhibit viral replication by interfering with the host cell machinery necessary for viral propagation. This property underlines its potential as a lead compound for developing new antiviral therapies .
Impact on Cancer Cell Lines
Further studies indicate that treatment with this compound leads to reduced viability in various cancer cell lines, suggesting potential applications in oncology as well .
Synthesis of Nucleoside Analogues
The compound is also utilized in synthesizing nucleoside analogues, which are essential in developing antiviral medications. For example, synthetic strategies involving 5-acetyloxy derivatives have been reported to yield compounds with enhanced antiviral properties and reduced toxicity compared to traditional nucleosides .
Mechanism of Action
The mechanism of action of 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid involves its conversion to active metabolites that inhibit viral replication. In the case of lamivudine synthesis, the compound is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include viral reverse transcriptase enzymes, which are essential for the replication of HIV and hepatitis B viruses.
Comparison with Similar Compounds
Emtricitabine Carboxylic Acid Derivatives
- Example: (2R,5S)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic Acid Molecular Formula: C₈H₈FN₃O₄S Molecular Weight: 261.23 g/mol Key Feature: Fluorine substitution at position 5 of the pyrimidine ring enhances metabolic stability and antiviral potency compared to the parent compound . Application: Intermediate in Emtricitabine production; impurities in this class (e.g., Emtricitabine Impurity G) are monitored for drug safety .
Ester Derivatives
- Example : (2R,5S)-5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid L-Menthyl Ester
Thiazolidinone-Based Analogs
- Example: (Z)-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] Acetic Acid Molecular Formula: C₁₄H₁₀N₂O₃S₂ Molecular Weight: 318.37 g/mol Key Feature: Replaces the oxathiolane ring with a thiazolidinone core; exhibits anticancer and antimicrobial activity due to the indole substituent . Synthesis: High yields (83–99%) via condensation reactions; melting points range from 226–278°C .
Key Research Findings
Stereochemical Impact : The (2R,5S) configuration of 5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid is essential for binding to viral enzymes, as mirrored in Lamivudine’s structure .
Esterification Benefits : Menthyl esters of the compound enhance crystallinity, simplifying large-scale purification while retaining antiviral activity .
Thiazolidinone Activity: Thiazolidinone derivatives exhibit divergent biological roles (e.g., anticancer vs. antiviral), highlighting the influence of heterocycle substitution on functionality .
Impurity Profiles : Fluorinated analogs like Emtricitabine Impurity G underscore the need for stringent quality control in nucleoside analog production .
Biological Activity
5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevance in drug development, particularly as a precursor for antiviral agents.
- Molecular Formula : C₆H₈O₅S
- Molecular Weight : 192.19 g/mol
- IUPAC Name : (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid
The biological activity of this compound primarily involves its conversion into active metabolites that exhibit antiviral properties. The mechanism is believed to involve the inhibition of viral replication through interaction with viral enzymes or host cell factors. Specifically, it has been noted that the compound can hydrolyze to release acetic acid, which may modulate biochemical pathways critical for viral replication.
Key Mechanisms:
- Inhibition of Viral Replication : Active metabolites derived from the compound inhibit key enzymes involved in the replication of viruses such as HIV and hepatitis B.
- Interaction with Biomolecules : The oxathiolane ring can interact with various proteins and enzymes, potentially altering their function and inhibiting their activity.
Antiviral Activity
This compound is notably recognized for its role in the synthesis of lamivudine , an antiviral medication used to treat HIV and hepatitis B infections. Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) that effectively reduces viral load in infected individuals .
Case Studies
- Lamivudine Efficacy : Clinical studies have shown that lamivudine significantly lowers HIV RNA levels in patients, demonstrating the effectiveness of compounds derived from this compound in antiviral therapy .
- Anticancer Potential : Research indicates that derivatives of oxathiolane compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure/Functional Group | Biological Activity |
|---|---|---|
| 5-Hydroxy-1,3-oxathiolane-2-carboxylic acid | Hydroxyl group instead of acetoxy | Different reactivity; less antiviral activity |
| 5-Methyl-1,3-oxathiolane-2-carboxylic acid | Methyl group instead of acetoxy | Altered properties; potential for different biological activities |
| 1,3-Oxathiolane-2-carboxylic acid | Lacks acetoxy group | Lower biological activity compared to acetyloxy derivatives |
Industrial Applications
In addition to its pharmaceutical applications, this compound serves as an intermediate in the synthesis of specialty chemicals and polymers. Its versatility allows it to undergo various chemical transformations, making it valuable in industrial chemistry .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via cyclization of thiol-containing precursors, often using acetylated intermediates. Key steps include:
- Cyclization : Reacting 2-carboxy-1,3-oxathiolane derivatives with acetylating agents (e.g., acetic anhydride) under controlled pH (4–6) and temperature (25–40°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
- Yield Optimization : Monitoring reaction progress via TLC or HPLC ensures minimal side-product formation (e.g., over-acetylation or ring-opening byproducts) .
Q. What safety protocols are critical during handling and storage of this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315/H319). Work in a fume hood to avoid inhalation (H335) .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the acetyloxy group .
- Disposal : Neutralize with dilute sodium bicarbonate before incineration to avoid environmental release (H412) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve impurities like deacetylated derivatives .
- NMR : -NMR (DMSO-d6) confirms acetyloxy (δ 2.1 ppm, singlet) and oxathiolane ring protons (δ 4.5–5.5 ppm) .
- MS : ESI-MS in negative mode detects [M-H] at m/z 191.1 (theoretical 192.19) .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to overcome drug resistance in antiretroviral therapies?
- Methodological Answer :
- Rational Design : Replace the acetyloxy group with fluorinated or bulkier esters (e.g., menthyl ester) to enhance metabolic stability and binding to viral reverse transcriptase .
- Resistance Testing : Use site-directed mutagenesis of HIV-1 RT to identify mutations (e.g., M184V) that reduce susceptibility, then modify the oxathiolane ring’s stereochemistry (2R,5S vs. 2S,5R) .
- In Vitro Assays : Measure IC against resistant viral strains in MT-4 cells .
Q. What strategies mitigate impurity formation during large-scale synthesis?
- Methodological Answer :
- Impurity Profiling : Identify common impurities (e.g., lamivudine acid, deacetylated derivatives) via LC-MS/MS and quantify using external calibration curves .
- Process Control : Optimize reaction time/temperature to minimize hydrolysis (e.g., <40°C, pH 5.5) .
- Crystallization : Use anti-solvent (n-hexane) addition to precipitate impurities while retaining the product in solution .
Q. How does enantiomeric purity impact biological activity, and what chiral analysis methods are recommended?
- Methodological Answer :
- Activity Correlation : The (2R,5S) enantiomer shows 10–100x higher antiviral activity than (2S,5R) due to stereospecific binding to RT .
- Chiral HPLC : Use Chiralpak AD-H columns (heptane/ethanol/isopropanol) with UV detection at 254 nm to resolve enantiomers .
- Polarimetry : Compare specific rotation ([α]) with reference standards (e.g., [α] = +63° for (2R,5S) in methanol) .
Q. What computational methods predict the pharmacokinetic behavior of derivatives?
- Methodological Answer :
- ADME Modeling : Use SwissADME or ADMET Predictor to estimate logP (optimal range: 0.5–1.5), aqueous solubility, and CYP450 metabolism .
- Docking Studies : AutoDock Vina simulates binding to HIV-1 RT (PDB: 1RTD); prioritize derivatives with ΔG < -8 kcal/mol .
Q. How can contradictory data on degradation pathways be resolved?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C), acid (0.1 M HCl), base (0.1 M NaOH), and oxidizers (HO) to identify primary degradation products .
- Kinetic Analysis : Use Arrhenius plots to model hydrolysis rates and determine activation energy (E) under varying pH/temperature conditions .
- Cross-Validation : Compare HPLC, NMR, and IR data to confirm degradation mechanisms (e.g., acetyloxy cleavage vs. ring-opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
